molecular formula C15H11Cl2NO3 B3959695 2,2-dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide

2,2-dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide

Cat. No.: B3959695
M. Wt: 324.2 g/mol
InChI Key: LLMNGEGHPCNJOR-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide typically involves the reaction of 2-methoxydibenzofuran with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Materials: 2-methoxydibenzofuran, 2,2-dichloroacetyl chloride, triethylamine.

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).

    Procedure: The 2-methoxydibenzofuran is dissolved in the anhydrous solvent, and triethylamine is added to the solution. 2,2-Dichloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration, washed with water, and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), anhydrous solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2,2-Dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-(2-methoxyphenyl)acetamide
  • 2,2-Dichloro-N-(2-methoxybenzyl)acetamide
  • 2,2-Dichloro-N-(2-methoxyphenethyl)acetamide

Uniqueness

2,2-Dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide is unique due to the presence of the dibenzofuran moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The dibenzofuran structure enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2,2-dichloro-N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-20-13-6-9-8-4-2-3-5-11(8)21-12(9)7-10(13)18-15(19)14(16)17/h2-7,14H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMNGEGHPCNJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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